5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the furan ring.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is attached to the carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridin-2-ylmethyl group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)furan-2-carboxamide: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Lacks the 2-chlorophenyl group.
5-phenyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Has a phenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the 2-chlorophenyl and pyridin-2-ylmethyl groups in 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-7-2-1-6-13(14)15-8-9-16(22-15)17(21)20-11-12-5-3-4-10-19-12/h1-10H,11H2,(H,20,21) |
InChI Key |
WUNIULBFZQTQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3)Cl |
Origin of Product |
United States |
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